molecular formula C12H15F3N2O B064893 1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine CAS No. 178671-99-3

1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine

Cat. No.: B064893
CAS No.: 178671-99-3
M. Wt: 260.26 g/mol
InChI Key: STALANBIHAODET-UHFFFAOYSA-N
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Description

1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine is an organic compound with the molecular formula C12H15F3N2O. It is characterized by the presence of a piperazine ring substituted with a phenyl group that is further substituted with a trifluoroethoxy group.

Properties

IUPAC Name

1-[2-(2,2,2-trifluoroethoxy)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)9-18-11-4-2-1-3-10(11)17-7-5-16-6-8-17/h1-4,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STALANBIHAODET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254192
Record name 1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178671-99-3
Record name 1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178671-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine typically involves the reaction of 2-(2,2,2-trifluoroethoxy)aniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with its target, modulating its activity and leading to the desired biological effect .

Comparison with Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)phenylboronic acid
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles
  • 4-(2,2,2-Trifluoroethoxy)phenylacetic acid

Comparison: 1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine is unique due to its piperazine ring, which imparts distinct pharmacological properties compared to other trifluoroethoxy-substituted compounds. The presence of the piperazine ring can enhance the compound’s binding affinity to certain receptors, making it a valuable scaffold in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine
Reactant of Route 2
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1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine

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